6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one
CAS No.: 57059-12-8
Cat. No.: VC13388788
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57059-12-8 |
|---|---|
| Molecular Formula | C8H6N2O2S |
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C8H6N2O2S/c11-6-3-7(12)10-8(9-6)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
| Standard InChI Key | MLSHGSDWOPVRMX-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C2=NC(=CC(=O)N2)O |
| Canonical SMILES | C1=CSC=C1C2=NC(=CC(=O)N2)O |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The compound is systematically named 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one under IUPAC guidelines. Its structure consists of a pyrimidine ring fused with a thiophene group, creating a planar aromatic system with potential for π-π interactions and hydrogen bonding. The hydroxyl group at position 6 enhances solubility in polar solvents, while the thiophene substituent contributes to lipophilicity, influencing its pharmacokinetic profile.
Structural Data
Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 57059-12-8 | |
| Molecular Formula | ||
| Molecular Weight | 194.21 g/mol | |
| SMILES | C1=CSC=C1C2=NC(=CC(=O)N2)O | |
| InChI Key | MLSHGSDWOPVRMX-UHFFFAOYSA-N |
The crystal structure remains uncharacterized, but computational models predict a dihedral angle of ~15° between the pyrimidine and thiophene rings, minimizing steric hindrance.
Synthesis and Reaction Pathways
Cyclocondensation of Chalcone Precursors
A common route to analogous pyrimidine derivatives involves cyclocondensation of chalcones with thiourea or urea. For example, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one reacts with thiourea in ethanol under reflux to yield pyrimidine-2-thiol derivatives . Adapting this method, 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one could be synthesized via:
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Aldol Condensation: 3-Acetylthiophene and a hydroxyl-substituted aldehyde undergo base-catalyzed condensation to form a chalcone intermediate.
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Cyclization with Urea: The chalcone reacts with urea in acidic conditions, forming the pyrimidine ring through nucleophilic attack and dehydration .
Functionalization Reactions
The hydroxyl group at position 6 permits further derivatization:
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Etherification: Alkylation with alkyl halides enhances lipophilicity for blood-brain barrier penetration.
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Coordination Chemistry: The hydroxyl and thiophene sulfur atoms act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), potentially yielding complexes with enhanced bioactivity .
Physicochemical Properties
Solubility and Stability
While experimental data are sparse, predictive models suggest:
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Aqueous Solubility: ~1.2 mg/mL at 25°C (estimated via LogP = 1.8).
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Thermal Stability: Decomposes above 250°C without melting, typical of fused heterocycles.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at 3200–3500 cm⁻¹ (O–H stretch), 1670 cm⁻¹ (C=O), and 690 cm⁻¹ (C–S) .
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¹H NMR (DMSO- d6): δ 6.90 (s, 1H, pyrimidine H5), 7.45–7.52 (m, 3H, thiophene H), 10.2 (s, 1H, OH).
Challenges and Future Directions
Data Gaps
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Pharmacokinetics: Absence of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.
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Synthetic Optimization: Current yields from chalcone cyclization are suboptimal (~40%), necessitating catalyst screening (e.g., zeolites, ionic liquids).
Research Priorities
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Crystallography: X-ray diffraction to resolve bond lengths and angles.
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In Vivo Studies: Efficacy testing in murine models of inflammation and cancer.
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Structure-Activity Relationships (SAR): Modifying the thiophene substituent to enhance target selectivity.
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